molecular formula C22H23NO3 B14991586 6,7,10-trimethyl-3-(4-methylbenzyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

6,7,10-trimethyl-3-(4-methylbenzyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B14991586
M. Wt: 349.4 g/mol
InChI Key: IQMMQSIBEKRBJF-UHFFFAOYSA-N
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Description

6,7,10-Trimethyl-3-[(4-methylphenyl)methyl]-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a complex organic compound with a unique structure that combines elements of chromene and oxazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,10-trimethyl-3-[(4-methylphenyl)methyl]-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-8-one typically involves multi-step organic reactions. The process often starts with the preparation of the chromene core, followed by the introduction of the oxazine ring. Key steps may include:

    Formation of the Chromene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Oxazine Ring: This step may involve the reaction of the chromene intermediate with an amine and a carbonyl compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6,7,10-trimethyl-3-[(4-methylphenyl)methyl]-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity that can be explored for potential therapeutic applications.

    Medicine: The compound could be investigated for its pharmacological properties and potential use in drug development.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6,7,10-trimethyl-3-[(4-methylphenyl)methyl]-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-8-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,7,7-trimethyl-3-[(4-methylphenyl)methylene]bicyclo[2.2.1]heptan-2-one
  • 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene

Uniqueness

6,7,10-trimethyl-3-[(4-methylphenyl)methyl]-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-8-one is unique due to its combined chromene and oxazine structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H23NO3

Molecular Weight

349.4 g/mol

IUPAC Name

6,7,10-trimethyl-3-[(4-methylphenyl)methyl]-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C22H23NO3/c1-13-5-7-17(8-6-13)10-23-11-18-9-19-14(2)15(3)22(24)26-21(19)16(4)20(18)25-12-23/h5-9H,10-12H2,1-4H3

InChI Key

IQMMQSIBEKRBJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2CC3=CC4=C(C(=C3OC2)C)OC(=O)C(=C4C)C

Origin of Product

United States

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